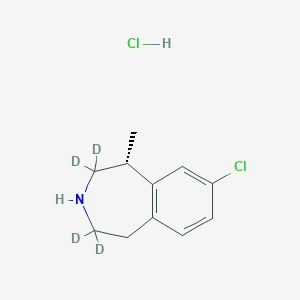![molecular formula C18H17N3O3 B13846451 5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a complex organic compound that features a unique combination of benzo[d]imidazole and benzo[f][1,4]oxazepine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticonvulsant and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (around 100°C). This reaction facilitates the formation of the benzo[f][1,4]oxazepine ring through a 7-endo-dig cyclization mechanism .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[f][1,4]oxazepine moiety.
Reduction: Reduction reactions can occur at the imidazole ring, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce various reduced forms of the imidazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound has shown potential as an anticonvulsant agent. Studies have demonstrated its ability to inhibit seizures in animal models, making it a candidate for further development as an antiepileptic drug .
Medicine
In medicine, the compound’s anticancer properties are of particular interest. It has been identified as a potent inhibitor of Traf2- and Nck-interacting protein kinase (TNIK), a target for colorectal cancer treatment .
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, particularly those targeting neurological and oncological conditions.
Mechanism of Action
The mechanism of action of 5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. For instance, as an anticonvulsant, it likely modulates ion channels or neurotransmitter receptors in the brain. As an anticancer agent, it inhibits TNIK, thereby disrupting the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one: This compound shares the benzo[f][1,4]oxazepine core and has been studied for its anticonvulsant properties.
7-Substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones: These derivatives have shown significant anticonvulsant and hypnotic activities.
8-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one: This compound is another derivative with potential pharmacological applications.
Uniqueness
What sets 5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one apart is its dual pharmacophore structure, combining the properties of benzo[d]imidazole and benzo[f][1,4]oxazepine. This unique combination enhances its potential as a multifunctional therapeutic agent, particularly in the fields of neurology and oncology.
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
5-[2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetyl]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C18H17N3O3/c22-16(12-5-6-14-15(9-12)20-18(23)19-14)11-21-7-8-24-17-4-2-1-3-13(17)10-21/h1-6,9H,7-8,10-11H2,(H2,19,20,23) |
InChI Key |
QJWDEVNHDDEALG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2CN1CC(=O)C3=CC4=C(C=C3)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B13846373.png)

![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)
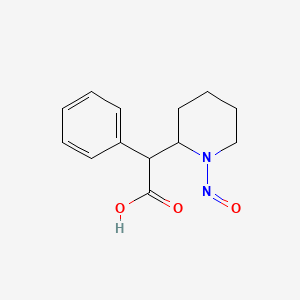
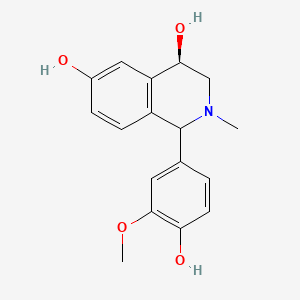
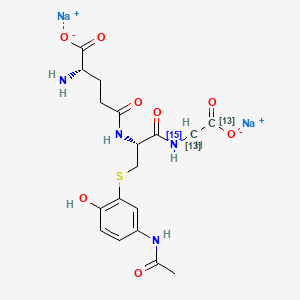
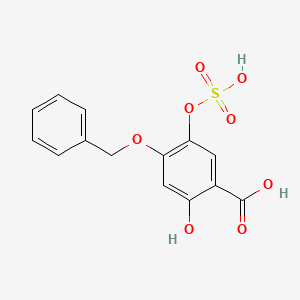
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)
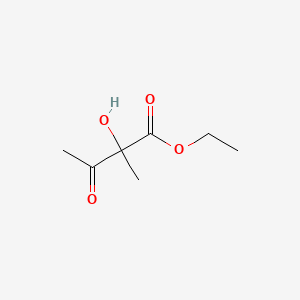
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)
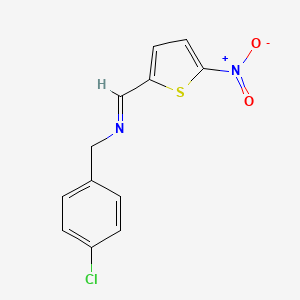
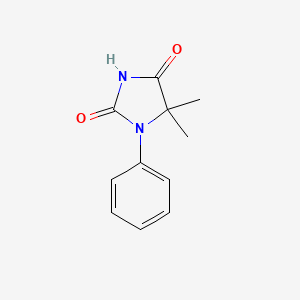
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
